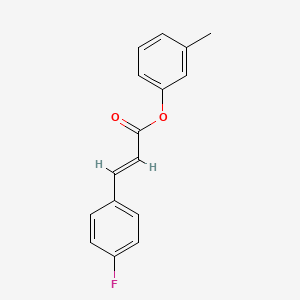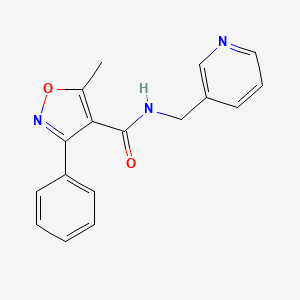
3-methylphenyl 3-(4-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 3-methylphenyl 3-(4-fluorophenyl)acrylate often involves reactions that produce acrylate molecules with specific functional groups. For example, Wang et al. (2012) discussed the synthesis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, highlighting the importance of the fluorine atom and acrylate group in such syntheses (Wang, Lu, Zheng, & Zheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylate compounds can be complex and varied. For instance, Matos et al. (2016) described the supramolecular assembly and crystal structure of a related compound, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, showing how different molecular interactions contribute to the overall structure (Matos et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acrylates often lead to the formation of complex molecular structures. Khan et al. (2013) synthesized (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, providing insights into the chemical reactions and properties of such molecules (Khan et al., 2013).
Physical Properties Analysis
The physical properties of acrylates, such as crystal structure and intermolecular interactions, are crucial for understanding their behavior. Zheng and Xiao (2008) studied the (E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate, focusing on its physical properties and molecular interactions (Zheng & Xiao, 2008).
Chemical Properties Analysis
The chemical properties of acrylates can be diverse, depending on their specific molecular structure. Nanjundan et al. (2004) synthesized and characterized poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, revealing the influence of molecular structure on chemical properties (Nanjundan, Selvamalar, & Jayakumar, 2004).
科学的研究の応用
Synthesis and Properties of Fluorinated Polymers
Fluoropolymers synthesized in supercritical carbon dioxide offer environmental benefits over conventional methods by avoiding chlorofluorocarbons (CFCs). The research demonstrates the feasibility of producing high-performance fluorinated acrylic polymers using greener alternatives, highlighting the material's significance in technologically demanding applications due to its balance of properties such as resistance to solvents, chemicals, and thermal stability (J. Desimone et al., 1992).
Surface Functionalization and Drug Delivery
Surface functionalization techniques, including the quantification of grafted polymers like poly(acrylic acid), are crucial for biomedical applications, such as drug delivery systems. The precise measurement of surface functional groups enables the development of more efficient drug release mechanisms and improves the material's biocompatibility (A. Hennig et al., 2012).
Hydrogel-Based Drug Release
Polymeric hydrogels utilizing crosslinkers derived from acrylate compounds demonstrate controlled drug release capabilities. The research into these hydrogels shows their potential in creating responsive drug delivery systems that can adjust drug release rates based on external stimuli, such as pH changes, highlighting the material's application in personalized medicine (A. Arun et al., 2005).
Coatings and Surface Treatments
Fluorinated acrylic copolymers find applications in specialty coatings due to their unique properties like low surface tension, non-wettability by water and oil, and antifouling characteristics. These coatings are valuable in various industries, including automotive, aerospace, and marine, for protective and efficiency-enhancing purposes (V. C. Malshe et al., 2005).
Sensing and Removal of Heavy Metals
Biocompatible macromolecular luminogens based on fluorinated acrylates demonstrate potential for sensing and removal of heavy metals such as Fe(III) and Cu(II). This application is crucial for environmental monitoring and remediation, as well as for developing sensors for biomedical diagnostics (Arnab Dutta et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3-methylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-12-3-2-4-15(11-12)19-16(18)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCYWABFPHJOR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)
![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)
![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5522661.png)
![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)



![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)
